molecular formula C24H21N3O2 B2503365 2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide CAS No. 898417-22-6

2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide

Cat. No.: B2503365
CAS No.: 898417-22-6
M. Wt: 383.451
InChI Key: SIDFEHYSSXXJRY-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a bicyclic indolizine core substituted with an amino group at position 2, a benzoyl moiety at position 3, and a carboxamide group at position 1 linked to a 2,5-dimethylphenyl ring.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-11-12-16(2)18(14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDFEHYSSXXJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the benzoyl and amino groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer, inflammation, and infections.

    Industry: The compound’s unique chemical properties make it useful in developing new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (), such as the substituted phenyl-carboxamide group. However, differences in the core scaffold (indolizine vs.

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents (Positions) Key Functional Groups IC50 (PET Inhibition)
2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide Indolizine 2-amino, 3-benzoyl, 1-carboxamide Carboxamide, benzoyl, amino Not reported
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Naphthalene 3-hydroxy, 2-carboxamide Hydroxy, carboxamide ~10 µM
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide () Naphthalene 3-hydroxy, 2-carboxamide Hydroxy, carboxamide ~10 µM

Substituent Effects on Activity

  • Position of Substituents : The 2,5-dimethylphenyl group in the target compound mirrors the active substituent configuration in ’s PET inhibitors. Substituents at the 2,5-positions on the phenyl ring (e.g., methyl or fluorine) enhance lipophilicity and electron-withdrawing/donating effects, which correlate with PET inhibition .
  • This could alter binding affinity or selectivity in biological targets.
  • Functional Group Variations: The benzoyl group at position 3 and the amino group at position 2 in the target compound may introduce additional hydrogen-bonding or steric effects absent in simpler naphthalene-carboxamides.

Mechanistic Implications

Compounds with 2,5-dimethylphenyl-carboxamide groups (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) inhibit PET in photosystem II by disrupting electron flow at the plastoquinone-binding site . The target compound’s structural similarity suggests a possible overlap in mechanism, though the indolizine core and amino group might modulate interactions with protein residues or cofactors differently.

Biological Activity

2-amino-3-benzoyl-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound's structural formula can be represented as follows:

C24H21N3O2\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{2}

IUPAC Name

  • This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to downstream biochemical effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that it can effectively target cancer cells by interfering with critical signaling pathways involved in tumor growth and metastasis.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)10.5Induces apoptosis
MCF-7 (Breast)8.3Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Study : A study published in Molecules demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer. The compound was administered at doses of 50 mg/kg body weight for four weeks, leading to a reduction in tumor volume by approximately 60% compared to control groups .
  • Anti-inflammatory Research : In a controlled trial assessing its anti-inflammatory effects, subjects treated with the compound showed a marked decrease in levels of TNF-alpha and IL-6 after two weeks of administration . This suggests potential therapeutic applications for conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

Compound Biological Activity Notes
2-amino-3-benzoylindolizine-1-carboxamideModerate anticancer activityLacks dimethylphenyl group
2-amino-3-benzoyl-N-phenylindolizine-1-carboxamideLower potencySimilar structure but different substitution
2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamideEnhanced binding affinitySlightly different substitution pattern

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